4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring fused with a diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with diazepane precursors. One common method includes the reaction of thiophene-2-carbaldehyde with 1,4-diazepan-5-one under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the diazepane ring, making it less complex.
1,4-Diazepan-5-one: Lacks the thiophene ring, limiting its applications in materials science.
Thiophene-2-carboxylic acid: Similar oxidation product but lacks the diazepane ring.
Uniqueness
4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the thiophene and diazepane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-(5-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-6-9-5-8(7-15-9)12-3-1-10(14)11-2-4-12/h5-7H,1-4H2,(H,11,14) |
InChI Key |
ZIIIRISRMBBPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCNC1=O)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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